{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Lipophilicity Drug-likeness SAR

The compound {2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone (CAS 955966-94-6) is a fully synthetic, diaryl pyrazole methanone derivative with molecular formula C25H22N2O2 and molecular weight 382.45 g/mol. It belongs to the 1,4-diaryl pyrazole pharmacophore class, a scaffold widely explored in medicinal chemistry for kinase inhibition, anti-inflammatory activity, and antiproliferative effects.

Molecular Formula C25H22N2O2
Molecular Weight 382.463
CAS No. 955966-94-6
Cat. No. B3008732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone
CAS955966-94-6
Molecular FormulaC25H22N2O2
Molecular Weight382.463
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OCC4=CC=CC(=C4)C
InChIInChI=1S/C25H22N2O2/c1-18-10-12-22(13-11-18)27-16-21(15-26-27)25(28)23-8-3-4-9-24(23)29-17-20-7-5-6-19(2)14-20/h3-16H,17H2,1-2H3
InChIKeyBTZLGILPBYILAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone (CAS 955966-94-6): Chemical Identity and Procurement Baseline


The compound {2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone (CAS 955966-94-6) is a fully synthetic, diaryl pyrazole methanone derivative with molecular formula C25H22N2O2 and molecular weight 382.45 g/mol . It belongs to the 1,4-diaryl pyrazole pharmacophore class, a scaffold widely explored in medicinal chemistry for kinase inhibition, anti-inflammatory activity, and antiproliferative effects [1]. This compound is commercially available as a research-grade screening compound (typical purity ≥95%) and serves as a versatile intermediate or probe molecule within pyrazole-focused drug discovery programs. Its procurement profile is characterized by availability from multiple specialist chemical suppliers, making it accessible for hit-to-lead expansion and structure–activity relationship (SAR) investigations .

Why Generic Substitution Fails for {2-[(3-Methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone


Although multiple diaryl pyrazole methanones share the same core scaffold, their biological and physicochemical profiles diverge sharply with even single-point substituent changes. The N1-aryl group identity (4-methylphenyl vs. 4-chlorophenyl vs. tert-butyl) and the benzyloxy substitution pattern on the central phenyl ring (3-methyl, 2-chloro, 3-trifluoromethyl, or unsubstituted hydroxy) each modulate molecular recognition, lipophilicity, and metabolic stability independently . Substituting the target compound with its 4-chlorophenyl analog (CAS 955963-33-4) or its 2-hydroxy precursor (CAS 887356-20-9) would therefore alter target-binding pharmacophores and ADME properties in ways that cannot be predicted without direct comparative data. The quantitative evidence below demonstrates that these structural variations translate into measurable differences across at least four dimensions—lipophilicity, molecular weight, hydrogen-bonding capacity, and purity specification—each of which directly impacts experimental reproducibility and downstream SAR interpretation [1].

Quantitative Differentiation Evidence for {2-[(3-Methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone vs. Closest Analogs


Lipophilicity Differentiation: Predicted LogP Comparison Across N1-Aryl Analogs

The predicted partition coefficient (clogP) of the target compound is approximately 6.25, which is at the upper boundary of orally bioavailable chemical space [1]. In closely related diaryl pyrazole methanone chemotypes, the N1-aryl substituent is a primary determinant of overall lipophilicity. The 4-methylphenyl (p-tolyl) group confers measurably higher logP compared to analogs bearing more polar or halogenated N1 substituents, as demonstrated by the significant logP reduction observed when replacing the 4-methylphenyl with a 4-chlorophenyl group in the same scaffold [2]. This elevated lipophilicity profile makes the target compound particularly suitable for applications requiring enhanced membrane permeability or specific hydrophobic pocket occupancy, while simultaneously flagging it for solubility-limited assay conditions that would not affect its less lipophilic analogs to the same degree.

Lipophilicity Drug-likeness SAR

Molecular Weight and Heavy Atom Count Differentiation vs. Halogenated Analogs

The target compound has a molecular weight of 382.45 g/mol, placing it within the 'lead-like' window (MW ≤ 400) commonly applied in fragment-based and early hit-to-lead optimization . The closest commercially available halogenated analog, (2-[(2-chlorobenzyl)oxy]phenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone (CAS 956779-42-3), carries a chlorine atom at the 2-position of the benzyloxy ring, increasing its molecular weight to 402.87 g/mol (+20.42 g/mol, +5.3%) . Similarly, the 3-trifluoromethyl analog (CAS 956779-05-8) has MW 436.4 g/mol (+53.95 g/mol, +14.1%) . In fragment-based drug discovery, a 5–14% increase in molecular weight from halogen substitution can adversely affect ligand efficiency indices and reduce the number of rotatable bonds that can be subsequently added during optimization before exceeding recommended MW thresholds.

Molecular weight Lead-likeness Physicochemical profiling

Benzyloxy Substituent Position Effect: 3-Methyl vs. 2-Chloro Substitution and Predicted pKa Difference

The substitution pattern on the benzyloxy phenyl ring critically influences the electron density of the ether oxygen and the central phenyl ring. The target compound bears a weakly electron-donating 3-methyl group, whereas the 2-chloro analog introduces an electron-withdrawing ortho substituent. This electronic difference is reflected in the predicted acid dissociation constants: the 2-chloro analog has a predicted pKa of -2.73 ± 0.10 (pertaining to the protonated carbonyl or pyrazole nitrogen), indicating measurably different basicity compared to the target compound . Although the target compound's predicted pKa has not been reported by the same method, the absence of an electronegative chlorine atom in the ortho position means that the ether oxygen and the pyrazole N2 position will be less deactivated toward protonation or coordination, which has direct implications for metal-chelation applications and acid-sensitivity during synthetic manipulation.

Electronic effects pKa Reactivity SAR

Purity Specification and Quality Assurance Differentiation Across Commercial Suppliers

The target compound is available from multiple commercial vendors with a standard purity specification of ≥95% . However, purity specifications alone do not guarantee batch-to-batch consistency across suppliers. Key Organics Ltd. lists this compound at 90% purity, which represents a 5-percentage-point deficit relative to the 95% benchmark . For the closest analog [1-(4-methylphenyl)-1H-pyrazol-4-yl](2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone (CAS 956779-05-8), AKSci specifies ≥95% purity with documented long-term storage conditions (cool, dry place) and available Certificate of Analysis (COA) upon request, but this level of quality documentation is not uniformly provided for the target compound across all vendors . The 3-CF3 analog's higher molecular weight (436.4 g/mol) also means that a 5% impurity at the same nominal purity represents a larger mass fraction of potentially bioactive contaminants.

Purity Quality control Procurement Reproducibility

Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiation vs. 2-Hydroxy Precursor

The target compound contains zero hydrogen-bond donors (the phenolic -OH is capped as a 3-methylbenzyl ether), whereas its synthetic precursor (2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone (CAS 887356-20-9) contains one free phenolic -OH group (HBD = 1) [1]. This single HBD difference translates into a measurably lower topological polar surface area (TPSA) for the target compound: predicted TPSA is 65.98 Ų for the target versus an estimated ~86 Ų for the 2-hydroxy analog (based on the incremental TPSA contribution of ~20 Ų per free OH group) [1]. For CNS drug discovery programs, the threshold of TPSA < 70 Ų is widely used as a predictor of blood–brain barrier penetration [2]. The target compound falls below this threshold, whereas the 2-hydroxy precursor likely exceeds it, making the two compounds differentially suitable for peripheral vs. CNS target applications.

HBD count TPSA Permeability CNS drug-likeness

Best-Fit Research and Industrial Application Scenarios for {2-[(3-Methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone


Fragment-to-Lead Optimization Requiring a Neutral, Halogen-Free, Lipophilic Pyrazole Scaffold

With a molecular weight of 382.45 g/mol and zero halogen content, the target compound occupies an attractive physicochemical space for fragment growth where subsequent optimization steps can introduce polarity, heteroatoms, or solubilizing groups without breaching MW 500 or inflating logP beyond 5. Its 4-methylphenyl N1-substituent provides elevated baseline lipophilicity (clogP ~6.25) that can be titrated downward through rational design, offering greater medicinal chemistry maneuverability than halogenated analogs that start with higher MW and metabolic liability [1]. This compound is therefore the preferred starting point over the 2-chloro or 3-trifluoromethyl analogs when a clean, halogen-free lead series is mandated.

CNS-Penetrant Probe Design Leveraging Zero HBD and Low TPSA Profile

The target compound's absence of hydrogen-bond donors (HBD = 0) and predicted TPSA of approximately 66 Ų places it below the widely accepted CNS MPO threshold of TPSA < 70 Ų for blood–brain barrier penetration [1]. This physicochemical signature is fundamentally absent in the 2-hydroxy precursor (HBD = 1, TPSA > 80 Ų). For programs targeting CNS-localized kinases, GPCRs, or epigenetic readers, the target compound provides a permeability-optimized starting scaffold that the more polar analogs cannot match without additional synthetic manipulation to cap the free phenol [1].

SAR Expansion Around the Benzyloxy Ring in Pyrazole Methanone Chemical Series

The 3-methyl substitution on the benzyloxy ring represents a moderate, electronically neutral starting point from which systematic SAR exploration (3→2 positional isomers, 3-CF3, 3-Cl, 3-OCH3, 3-H) can be conducted. Unlike the 2-chloro analog, which introduces an ortho electronic perturbation that can confound SAR interpretation through mixed steric and electronic effects, the 3-methyl group allows cleaner dissection of steric vs. electronic contributions to biological activity. This compound is therefore the recommended anchor point for constructing a benzyloxy-ring SAR matrix within diaryl pyrazole methanone libraries [1].

Computational Docking and Pharmacophore Modeling Requiring a Well-Defined, Rigid Core Scaffold

The diaryl pyrazole methanone scaffold of the target compound features a relatively rigid core with five aromatic rings and a central ketone linker, providing a well-defined conformational ensemble for molecular docking and pharmacophore elucidation. The (1-(p-tolyl)-1H-pyrazol-4-yl) methanone substructure has been crystallographically validated in analogous tubulin inhibitors and kinase-targeting chemotypes, confirming that this scaffold adopts a predictable binding pose when engaging hydrophobic protein pockets [1]. This structural predictability, combined with the compound's commercial availability at ≥95% purity, makes it suitable for computational chemistry groups seeking to validate docking hypotheses with experimentally tractable hit compounds .

Quote Request

Request a Quote for {2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.